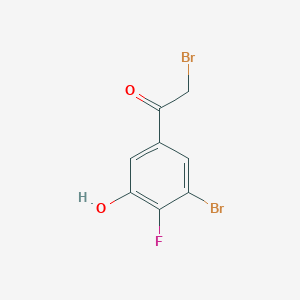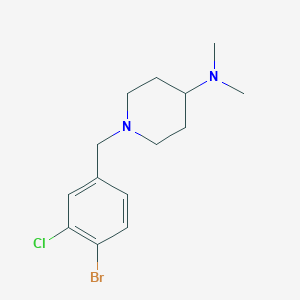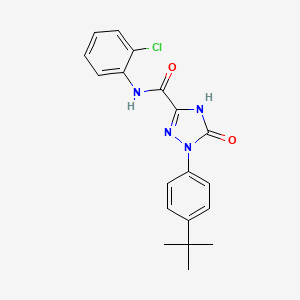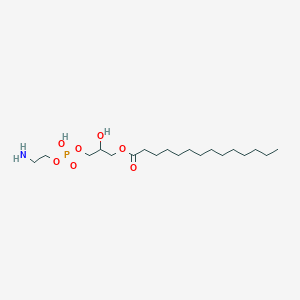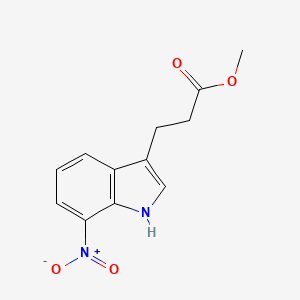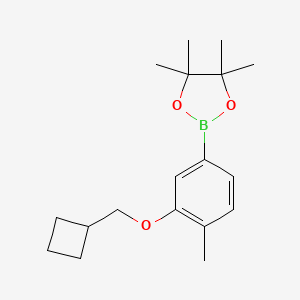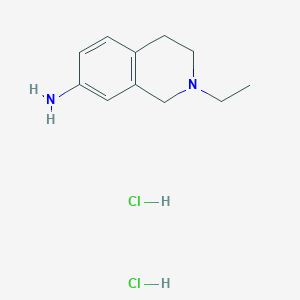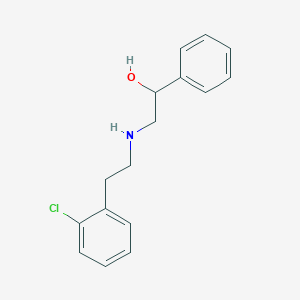
N-(2-Chlorophenylethyl)-phenyl-ethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenylethyl)-phenyl-ethanolamine is an organic compound that belongs to the class of ethanolamines It features a phenyl group and a 2-chlorophenylethyl group attached to an ethanolamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenylethyl)-phenyl-ethanolamine typically involves the reaction of 2-chlorophenylethylamine with phenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques like catalytic hydrogenation and high-pressure reactors to enhance the reaction rate and product yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chlorophenylethyl)-phenyl-ethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chlorine atom in the 2-chlorophenylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenylethyl)-phenyl-ethanolamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Chlorophenylethyl)-phenyl-ethanolamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chlorophenylethyl)-phenyl-amine
- N-(2-Chlorophenylethyl)-phenyl-methanol
- N-(2-Chlorophenylethyl)-phenyl-ethanone
Uniqueness
N-(2-Chlorophenylethyl)-phenyl-ethanolamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a 2-chlorophenylethyl group attached to an ethanolamine backbone differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
887575-20-4 |
|---|---|
Fórmula molecular |
C16H18ClNO |
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
2-[2-(2-chlorophenyl)ethylamino]-1-phenylethanol |
InChI |
InChI=1S/C16H18ClNO/c17-15-9-5-4-6-13(15)10-11-18-12-16(19)14-7-2-1-3-8-14/h1-9,16,18-19H,10-12H2 |
Clave InChI |
CXLOEYONGBFBHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNCCC2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



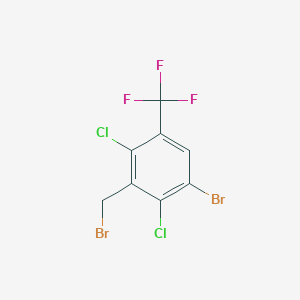


![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
